Tyr-Gly-Gly Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Tyr-Gly-Gly Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the tripeptide Tyr-Gly-Gly, a molecule of significant interest in the field of neuropharmacology and peptide chemistry. Tyr-Gly-Gly is the N-terminal fragment of the endogenous opioid peptides, the enkephalins, and a primary metabolite in their degradation pathway. This document details the historical context of its discovery, outlines comprehensive experimental protocols for its chemical synthesis and characterization, presents available data on its biological activity, and visualizes the key enzymatic and signaling pathways in which it is involved.
Discovery and Historical Context
The discovery of Tyr-Gly-Gly is intrinsically linked to the groundbreaking identification of the enkephalins in 1975 by John Hughes and Hans Kosterlitz.[1][2][3][4] Their research sought to identify the endogenous ligands for the opiate receptors, which had been discovered in the brain in 1973.[2] Hughes and Kosterlitz successfully isolated two pentapeptides from porcine brain with opioid activity: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][5] The common N-terminal sequence of these peptides was determined to be Tyr-Gly-Gly.
Subsequent research established that Tyr-Gly-Gly is a major metabolic product of enkephalin degradation.[6][7] The enzymatic cleavage of the Gly-Phe bond in enkephalins by enzymes such as neutral endopeptidase (NEP), also known as "enkephalinase," releases the Tyr-Gly-Gly tripeptide.[7][8] Further degradation of Tyr-Gly-Gly can occur through the action of aminopeptidases, which cleave the Tyr-Gly bond.[9] The presence and levels of Tyr-Gly-Gly in the brain have been used as an index of enkephalin release and metabolism.[6][7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C13H17N3O5 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
| CAS Number | 21778-69-8 |
Biological Activity and Quantitative Data
While Tyr-Gly-Gly is the N-terminal sequence essential for the opioid activity of enkephalins, the tripeptide itself exhibits very low affinity for opioid receptors. This is exemplified by the binding affinity of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2), a related endogenous peptide with an N-terminal tyrosine, which has a low affinity for the µ-opioid receptor with a Ki of 1 µM.[10] The additional amino acids in the full pentapeptide sequence of enkephalins are crucial for high-affinity receptor binding and potent agonist activity.
Table 1: Opioid Receptor Binding Affinity of a Related Tyr-Peptide
| Peptide | Receptor Subtype | Binding Affinity (Ki) |
| Tyr-MIF-1 | µ-opioid | 1 µM[10] |
Note: Specific binding affinity data for Tyr-Gly-Gly at µ, δ, and κ opioid receptors is not extensively reported in the literature, likely due to its very low affinity. The data for Tyr-MIF-1 is provided as a relevant comparison.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tyr-Gly-Gly
This protocol outlines the manual synthesis of Tyr-Gly-Gly using Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a Wang resin.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
-
First Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Second Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Second Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Tyrosine):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude Tyr-Gly-Gly peptide in a minimal amount of Mobile Phase A.
-
Filter the solution to remove any particulates.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a constant flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified Tyr-Gly-Gly as a white powder.
Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed monoisotopic mass with the calculated theoretical mass of Tyr-Gly-Gly (C13H17N3O5, Monoisotopic Mass: 295.1168 Da).
Visualization of Pathways
Enzymatic Degradation of Enkephalins
The following diagram illustrates the enzymatic cleavage of enkephalins, leading to the formation of Tyr-Gly-Gly.
Caption: Enzymatic breakdown of enkephalins by peptidases.
Opioid Receptor Signaling Pathway
This diagram shows the general G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist. While Tyr-Gly-Gly has low affinity, this represents the pathway activated by its parent molecules, the enkephalins.
Caption: Opioid receptor G-protein coupled signaling pathway.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the logical flow of the experimental procedures described in this guide.
Caption: Workflow for Tyr-Gly-Gly synthesis and analysis.
Conclusion
Tyr-Gly-Gly holds a significant place in the history of opioid research as the fundamental N-terminal motif of the enkephalins. While its own affinity for opioid receptors is negligible, its role as a key metabolite makes it an important molecule for studying the dynamics of the endogenous opioid system. The straightforward synthesis and characterization of Tyr-Gly-Gly, as detailed in this guide, provide researchers with the necessary tools to produce this peptide for various applications, including its use as an analytical standard, a building block in peptide synthesis, and a tool for investigating peptidase activity. Understanding the properties and pathways associated with Tyr-Gly-Gly is essential for a comprehensive grasp of enkephalin biology and the broader field of neuropeptide signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Study of endogenous Tyr-Gly-Gly, a putative enkephalin metabolite, in mouse brain: validation of a radioimmunoassay, localisation and effects of peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in levels of the tripeptide Tyr-Gly-Gly as an index of enkephalin release in the spinal cord: effects of noxious stimuli and parenterally-active peptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 9. Brain-specific aminopeptidase: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mu, delta, and kappa opiate receptor binding of Tyr-MIF-1 and of Tyr-W-MIF-1, its active fragments, and two potent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
